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Compound of Interest

Compound Name: Ethyl 6-formylnicotinate

Cat. No.: B1339407 Get Quote

An In-depth Technical Guide on the Synthesis, Properties, and Applications of Ethyl 6-
Formylnicotinate for Researchers, Scientists, and Drug Development Professionals.

Abstract
Ethyl 6-formylnicotinate is a pyridine derivative of significant interest in medicinal chemistry

due to its versatile chemical functionalities that serve as a scaffold for the synthesis of diverse

bioactive molecules. This technical guide provides a comprehensive overview of its molecular

characteristics, a plausible synthetic route, and its potential applications in drug discovery and

development. The document is intended to be a valuable resource for researchers and

scientists working in the field of organic synthesis and medicinal chemistry, offering insights into

the strategic utilization of this compound in the design of novel therapeutics.

Molecular Profile
Ethyl 6-formylnicotinate is a bifunctional molecule featuring an ethyl ester and a formyl group

on a pyridine ring. These reactive sites offer opportunities for a variety of chemical

transformations, making it a valuable building block in the synthesis of more complex

heterocyclic systems.[1]
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Property Value Source

Molecular Formula C₉H₉NO₃ N/A

Molecular Weight 179.17 g/mol N/A

IUPAC Name
Ethyl 6-formylpyridine-3-

carboxylate
N/A

CAS Number 20857-31-2 N/A

Appearance Expected to be a solid or oil Inferred

Solubility
Expected to be soluble in

common organic solvents
Inferred

Synthesis of Ethyl 6-Formylnicotinate
While a specific, detailed experimental protocol for the synthesis of Ethyl 6-formylnicotinate is

not readily available in the cited literature, a plausible synthetic route can be devised based on

established organic chemistry principles and transformations reported for analogous

compounds. A common strategy would involve the oxidation of the corresponding methyl-

substituted precursor, ethyl 6-methylnicotinate.

Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 6-methylnicotinic acid:

Esterification: Conversion of 6-methylnicotinic acid to its ethyl ester, ethyl 6-methylnicotinate.

Oxidation: Selective oxidation of the methyl group on the pyridine ring to a formyl group.

Experimental Protocol: A Plausible Approach
Step 1: Esterification of 6-Methylnicotinic Acid

This step is a standard Fischer esterification.

Materials: 6-methylnicotinic acid, absolute ethanol, concentrated sulfuric acid, and a suitable

solvent like toluene.[2]
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Procedure:

In a round-bottom flask, dissolve 6-methylnicotinic acid in an excess of absolute ethanol

and a co-solvent such as toluene.

Carefully add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild

base (e.g., sodium bicarbonate solution).

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl

6-methylnicotinate.

Purify the crude product by column chromatography or distillation.

Step 2: Oxidation of Ethyl 6-Methylnicotinate

The selective oxidation of the methyl group can be challenging. A common reagent for such

transformations is selenium dioxide (SeO₂).

Materials: Ethyl 6-methylnicotinate, selenium dioxide, and a high-boiling solvent like dioxane

or xylene.

Procedure:

In a flask equipped with a reflux condenser, dissolve ethyl 6-methylnicotinate in a suitable

solvent (e.g., dioxane).

Add a stoichiometric amount of selenium dioxide.

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

After the reaction is complete, cool the mixture and filter to remove the selenium

byproduct.
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The filtrate is then concentrated, and the residue is purified by column chromatography to

yield Ethyl 6-formylnicotinate.

Synthesis Workflow Diagram
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Caption: Proposed two-step synthesis of Ethyl 6-formylnicotinate.

Applications in Drug Discovery
The structural motifs present in Ethyl 6-formylnicotinate make it a promising scaffold for the

development of novel therapeutic agents. The pyridine core is a common feature in many

approved drugs, and the presence of both an ester and an aldehyde group allows for diverse

chemical modifications.

Potential as a Kinase Inhibitor Scaffold
Substituted pyridine and nicotinic acid derivatives have been extensively explored as kinase

inhibitors.[3] The pyridine ring can act as a hinge-binding motif, a key interaction in the active

site of many kinases. The formyl and ester groups of Ethyl 6-formylnicotinate can be utilized

to introduce various substituents that can target specific regions of the kinase active site,

thereby improving potency and selectivity.
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Role in the Synthesis of Bioactive Heterocycles
The formyl group is a versatile functional group that can participate in a wide range of chemical

reactions, including:

Reductive amination: To introduce diverse amine-containing side chains.

Wittig reaction: To form carbon-carbon double bonds.

Condensation reactions: To build more complex heterocyclic rings.

These transformations can lead to the synthesis of a library of compounds with potential

biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial

properties.[4][5]

Conceptual Application in Kinase Inhibitor Design
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Caption: Conceptual binding of an Ethyl 6-formylnicotinate-derived inhibitor to a kinase active

site.

Analytical Characterization (Expected)
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While specific spectral data for Ethyl 6-formylnicotinate is not provided in the search results,

its expected analytical features can be predicted based on its chemical structure.

¹H NMR Spectroscopy
Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the

downfield region (δ 7.0-9.0 ppm).

Formyl Proton: A characteristic singlet for the aldehyde proton, expected to be significantly

downfield (δ 9.5-10.5 ppm).

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl

(-CH₃) protons of the ethyl ester group, in the upfield region.

¹³C NMR Spectroscopy
Carbonyl Carbons: Resonances for the ester and aldehyde carbonyl carbons, expected in

the highly deshielded region of the spectrum (δ 160-200 ppm).

Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.

Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy
Carbonyl Stretching: Strong absorption bands corresponding to the C=O stretching

vibrations of the ester and aldehyde functional groups, typically in the range of 1680-1750

cm⁻¹.

C-H Stretching: Bands for the aromatic and aliphatic C-H bonds.

C-N Stretching: Vibrations associated with the pyridine ring.

Conclusion
Ethyl 6-formylnicotinate is a molecule with considerable potential in the field of drug

discovery. Its bifunctional nature provides a platform for the synthesis of a wide array of

derivatives. While detailed experimental data is currently limited in the public domain, this
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technical guide offers a scientifically grounded perspective on its synthesis, potential

applications, and expected analytical characteristics. Further research into this compound is

warranted to fully explore its utility as a key building block in the development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1339407?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/surfactants/ethyl-nicotinate-as-a-key-intermediate-in-organic-synthesis-a-practical-overview-cq
https://patents.google.com/patent/CN106957262A/en
https://patents.google.com/patent/CN106957262A/en
https://www.guidechem.com/guideview/lab/methyl-6-bromonicotinate-uses.html
https://www.mdpi.com/1422-0067/24/3/2024
https://pmc.ncbi.nlm.nih.gov/articles/PMC10511440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10511440/
https://www.benchchem.com/product/b1339407#ethyl-6-formylnicotinate-molecular-weight-and-formula
https://www.benchchem.com/product/b1339407#ethyl-6-formylnicotinate-molecular-weight-and-formula
https://www.benchchem.com/product/b1339407#ethyl-6-formylnicotinate-molecular-weight-and-formula
https://www.benchchem.com/product/b1339407#ethyl-6-formylnicotinate-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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